N-(2,5-dichlorophenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide
CAS No.:
Cat. No.: VC16331410
Molecular Formula: C16H16Cl2N4O3
Molecular Weight: 383.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H16Cl2N4O3 |
|---|---|
| Molecular Weight | 383.2 g/mol |
| IUPAC Name | N-(2,5-dichlorophenyl)-2-(3-morpholin-4-yl-6-oxopyridazin-1-yl)acetamide |
| Standard InChI | InChI=1S/C16H16Cl2N4O3/c17-11-1-2-12(18)13(9-11)19-15(23)10-22-16(24)4-3-14(20-22)21-5-7-25-8-6-21/h1-4,9H,5-8,10H2,(H,19,23) |
| Standard InChI Key | GDFIYPPVPMOGMY-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCN1C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=CC(=C3)Cl)Cl |
Introduction
N-(2,5-dichlorophenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a synthetic organic compound that has garnered attention in chemical research due to its complex structure and potential pharmacological applications. This compound features a dichlorophenyl group, a morpholine moiety, and a pyridazinone derivative, which are known for their diverse biological activities.
Synthesis and Reactivity
The synthesis of N-(2,5-dichlorophenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. These processes require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are crucial for confirming the structure and purity of synthesized compounds.
Potential Applications
This compound is of interest in medicinal chemistry due to its potential therapeutic applications. The presence of morpholine and pyridazinone groups suggests it could exhibit various biological activities, similar to other compounds with similar structures. Preliminary studies indicate potential applications in pharmacology, although detailed interaction studies are necessary to fully understand its mechanism of action.
Comparison with Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume